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molecular formula C10H10BrN3O B8443664 1-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine

1-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine

Cat. No. B8443664
M. Wt: 268.11 g/mol
InChI Key: JTXRERWJFTZFSO-UHFFFAOYSA-N
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Patent
US09040712B2

Procedure details

A mixture of 1-bromo-4-iodo-2-methoxybenzene (2.5 g, 7.99 mmol), 3-aminopyrazole (0.797 g, 9.59 mmol), salicylaldoxime (0.219 g, 1.598 mmol), Cu2O (91 mg, 0.479 mmol), and Cs2CO3 (3.9 g, 11.98 mmol) in DMF (8 mL) was degassed with N2 and heated at 95° C. overnight. After cooling to RT, the mixture was filtered through celite and rinsed with EtOAc. The filtrate was washed with water and brine. The organic solution was dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (10%-60% EtOAc in Heptane) to give 1-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine (800 mg, MS: 270.3 [M+H+]).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.797 g
Type
reactant
Reaction Step One
Name
salicylaldoxime
Quantity
0.219 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][C:3]=1[O:9][CH3:10].[NH2:11][C:12]1[CH:16]=[CH:15][NH:14][N:13]=1.C(=NO)C1C(=CC=CC=1)O.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:14]2[CH:15]=[CH:16][C:12]([NH2:11])=[N:13]2)=[CH:4][C:3]=1[O:9][CH3:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)I)OC
Name
Quantity
0.797 g
Type
reactant
Smiles
NC1=NNC=C1
Name
salicylaldoxime
Quantity
0.219 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=NO
Name
Cu2O
Quantity
91 mg
Type
reactant
Smiles
Name
Cs2CO3
Quantity
3.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with N2
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
WASH
Type
WASH
Details
rinsed with EtOAc
WASH
Type
WASH
Details
The filtrate was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (10%-60% EtOAc in Heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)N1N=C(C=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: CALCULATEDPERCENTYIELD 37.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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